Cas no 1404190-45-9 ((4aR,4bS,6aS,7S,9aS,9bS,11aS)-N-[2,5-Bis(trifluoromethyl)phenyl]hexadecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide)

(4aR,4bS,6aS,7S,9aS,9bS,11aS)-N-[2,5-Bis(trifluoromethyl)phenyl]hexadecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide structure
1404190-45-9 structure
Nome do Produto:(4aR,4bS,6aS,7S,9aS,9bS,11aS)-N-[2,5-Bis(trifluoromethyl)phenyl]hexadecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide
N.o CAS:1404190-45-9
MF:C27H32F6N2O2
MW:530.545608520508
CID:5667201
PubChem ID:156613851

(4aR,4bS,6aS,7S,9aS,9bS,11aS)-N-[2,5-Bis(trifluoromethyl)phenyl]hexadecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide Propriedades químicas e físicas

Nomes e Identificadores

    • (5.ALPHA.,17.BETA.)-N-(2,5-BIS(TRIFLUOROMETHYL)PHENYL)-3-OXO-4-AZAANDROST-17-CARBOXAMIDE
    • 1H-Indeno(5,4-F)quinoline-7-carboxamide, N-(2,5-bis(trifluoromethyl)phenyl)hexadecahydro-4a,6a-dimethyl-2-oxo-, (4aR,4bS,6aS,7S,9aS,9bS,11aS)-
    • UNII-TU9RDA2UZ5
    • (5alpha,17beta)-N-(2,5-Bis(trifluoromethyl)phenyl)-3-oxo-4-azaandrost-17-carboxamide
    • 1404190-45-9
    • N-(2,5-Bis(trifluoromethyl)phenyl)hexadecahydro-4a,6a-dimethyl-2-oxo-1H-indeno(5,4-F)quinoline-7-carboxamide , (4aR,4bS,6aS,7S,9aS,9bS,11aS)-
    • (4aR,4bS,6aS,7S,9aS,9bS,11aS)-N-(2,5-Bis(trifluoromethyl)phenyl)hexadecahydro-4a,6a-dimethyl-2-oxo-1H-indeno(5,4-F)quinoline-7-carboxamide
    • TU9RDA2UZ5
    • 1H-Indeno[5,4-f]quinoline-7-carboxamide, N-[2,5-bis(trifluoromethyl)phenyl]hexadecahydro-4a,6a-dimethyl-2-oxo-, (4aR,4bS,6aS,7S,9aS,9bS,11aS)-
    • (4aR,4bS,6aS,7S,9aS,9bS,11aS)-N-[2,5-Bis(trifluoromethyl)phenyl]hexadecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide
    • Inchi: 1S/C27H32F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,13,15-17,19,21H,4,6-12H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19+,21-,24-,25+/m0/s1
    • Chave InChI: AIUHDIPAGREENV-LKOHVCGWSA-N
    • SMILES: FC(C1C=CC(C(F)(F)F)=CC=1NC([C@H]1CC[C@@H]2[C@]1(C)CC[C@@H]1[C@@]3(C)CCC(N[C@H]3CC[C@@H]21)=O)=O)(F)F

Propriedades Computadas

  • Massa Exacta: 530.23679724g/mol
  • Massa monoisotópica: 530.23679724g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 8
  • Contagem de Átomos Pesados: 37
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 922
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 7
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 6.4
  • Superfície polar topológica: 58.2Ų

Propriedades Experimentais

  • Densidade: 1.286±0.06 g/cm3(Predicted)
  • Ponto de ebulição: 613.8±55.0 °C(Predicted)
  • pka: 13.33±0.70(Predicted)

(4aR,4bS,6aS,7S,9aS,9bS,11aS)-N-[2,5-Bis(trifluoromethyl)phenyl]hexadecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide Literatura Relacionada

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